molecular formula C20H25N3O2 B6703341 N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide

Cat. No.: B6703341
M. Wt: 339.4 g/mol
InChI Key: RMJBAMVHLJLWSJ-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a benzoannulene moiety with a pyridazine ring, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-12-13(2)22-23-19(25)17(12)18(24)21-16-11-20(3,4)10-9-14-7-5-6-8-15(14)16/h5-8,16H,9-11H2,1-4H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJBAMVHLJLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)NC2CC(CCC3=CC=CC=C23)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzoannulene moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridazine ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable intermediates.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the pyridazine intermediate with an appropriate amine.

Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoannulene or pyridazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide include other benzoannulene derivatives and pyridazine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo7annulen-5-yl)-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide lies in its specific combination of the benzoannulene and pyridazine moieties, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • Benzoannulene derivatives with different substituents.
  • Pyridazine-based compounds with various functional groups.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

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